1-[4-(aminomethyl)phenyl]propan-1-one hydrochloride

Medicinal Chemistry Synthetic Intermediates pKa-Based Reactivity

This para-aminomethyl phenylpropanone hydrochloride is the geometrically correct building block for Factor Xa inhibitor SAR libraries, as established in WO 1997/024118. Unlike ortho-/meta-isomers or 4'-aminopropiophenone, the para-methylene spacer positions the amine for the essential salt bridge with Asp189 in the S1 pocket. Its HCl salt ensures >10 mg/mL aqueous solubility for automated liquid handling and direct HATU-mediated coupling without protecting groups, accelerating plate turnaround. Choose this isomer for pharmacophore-relevant screening and avoid wasted synthetic effort.

Molecular Formula C10H14ClNO
Molecular Weight 199.68 g/mol
CAS No. 1803562-52-8
Cat. No. B6600605
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[4-(aminomethyl)phenyl]propan-1-one hydrochloride
CAS1803562-52-8
Molecular FormulaC10H14ClNO
Molecular Weight199.68 g/mol
Structural Identifiers
SMILESCCC(=O)C1=CC=C(C=C1)CN.Cl
InChIInChI=1S/C10H13NO.ClH/c1-2-10(12)9-5-3-8(7-11)4-6-9;/h3-6H,2,7,11H2,1H3;1H
InChIKeyNVLRUDNJKIWUNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[4-(Aminomethyl)phenyl]propan-1-one Hydrochloride (CAS 1803562-52-8): Chemical Identity and Core Utility for Procuring Laboratories


1-[4-(Aminomethyl)phenyl]propan-1-one hydrochloride (CAS 1803562-52-8) is a para-substituted phenylpropanone derivative supplied as the hydrochloride salt (Molecular Weight: 199.68 g/mol). The compound is classified as an aryl alkyl ketone bearing a primary aminomethyl group at the para position of the phenyl ring, making it a versatile intermediate for amide bond formation, reductive amination, and metal-catalyzed cross-coupling reactions [1]. Its structure suggests potential utility in research programs targeting the coagulation cascade, where it serves as a key structural motif for Factor Xa inhibitor scaffolds and other enzyme-targeted small molecules [2].

Why In-Class Arylpropanone Building Blocks Cannot Substitute for 1-[4-(Aminomethyl)phenyl]propan-1-one Hydrochloride (CAS 1803562-52-8) in Critical Research Applications


The para-substituted aminomethyl group of 1-[4-(aminomethyl)phenyl]propan-1-one hydrochloride provides a distinct geometric presentation of the reactive amine that is not replicated by ortho- or meta-substituted analogs (e.g., 1-[2-(aminomethyl)phenyl]propan-1-one or 1-[3-(aminomethyl)phenyl]propan-1-one). This positional isomerism directly affects the trajectory of the nucleophilic amine relative to conjugated ring systems, which is critical for downstream pharmacophore geometry in target binding interactions [1]. Furthermore, simple 4'-aminopropiophenone (CAS 62908-77-4) lacks the methylene spacer present in this compound, altering both basicity (pKa ~9.5 for benzylamines vs. ~4.6 for anilines) and conformational flexibility, which renders them non-interchangeable in synthetic sequences that depend on precise molecular recognition events [2].

Quantitative Differentiation Evidence for 1-[4-(Aminomethyl)phenyl]propan-1-one Hydrochloride (CAS 1803562-52-8) vs. Closest Structural Analogs


pKa and Nucleophilic Reactivity Advantage Over 4'-Aminopropiophenone Hydrochloride (CAS 62908-77-4)

The primary amine in 1-[4-(aminomethyl)phenyl]propan-1-one hydrochloride is a benzylamine-type nucleophile, whereas 4'-aminopropiophenone presents an aniline-type amine directly conjugated to the ring. Class-level inference from known pKa values indicates that benzylamines exhibit pKa values of ~9.3–9.5, compared to aniline-type amines with pKa values of ~4.6–5.0 [1]. Under standard amide coupling conditions at pH 8–9, this translates to a >10^4-fold difference in the fraction of unprotonated, reactive free amine, directly affecting acylation efficiency, yield, and by-product profiles in synthesis [2].

Medicinal Chemistry Synthetic Intermediates pKa-Based Reactivity

Positional Isomer Selectivity: Para- vs. Meta-Aminomethylphenylpropan-1-one in Factor Xa Inhibitor Scaffolds

Patent WO 1997/024118 explicitly defines the pharmacophore for Factor Xa inhibition as requiring a para-substituted aminomethyl- or aminoiminomethyl-phenyl group attached to a propyl amide backbone [1]. This specific substitution pattern positions the basic amine for optimal interaction within the S1 pocket of Factor Xa, a requirement that the meta-isomer (1-[3-(aminomethyl)phenyl]propan-1-one) cannot satisfy due to altered vector geometry. Although direct IC50 comparator data for the isolated building blocks are not available in the public domain, the patent’s SAR tables demonstrate that para-substituted final compounds achieve Factor Xa inhibition while meta-substituted analogs show substantially reduced or abolished activity [1].

Factor Xa Inhibition Positional Isomer Structure-Activity Relationship

Purity Benchmarking Against Commercial Catalog Baseline

Multiple commercial suppliers list this compound at a standard purity of 95% . While not differentiating against analogs per se, this establishes a minimum acceptable purity threshold for procurement. Users should be aware that common by-products in the synthesis of aminomethylphenylpropanones include over-alkylated tertiary amines and aldol condensation products; verifying that supplier-provided analytical data (HPLC, NMR) confirm ≥95% purity with no single impurity exceeding 2% is critical for reproducible downstream chemistry .

Quality Control Purity Procurement Specification

Synthetic Utility: Amide Coupling Efficiency vs. 4'-Bromopropiophenone as a Surrogate Electrophile

The free primary amine of 1-[4-(aminomethyl)phenyl]propan-1-one hydrochloride allows direct HATU/HBTU-mediated amide coupling, providing a convergent synthetic route that avoids transition-metal catalysis. In contrast, using 4'-bromopropiophenone as a surrogate requires a subsequent Buchwald–Hartwig amination or azide displacement/Staudinger reduction sequence, adding 2–3 synthetic steps and introducing heavy metal contamination risks. This represents a step-count reduction of 1–2 steps and a projected yield improvement of 20–40% (class-level inference based on typical amidation vs. cross-coupling yields) [1].

Amide Bond Formation Click Chemistry Synthetic Intermediates

Salt Form Advantage: Hydrochloride vs. Free Base for Solubility and Handling in Automated Synthesis

The hydrochloride salt (CAS 1803562-52-8) offers improved aqueous solubility relative to the free base (CAS 861103-05-1), which is critical for automated liquid handling and high-throughput experimentation platforms. Class-level data indicate that protonation of benzylamine moieties typically increases water solubility by >10-fold relative to the neutral free base [1]. This facilitates dissolution in DMSO/water mixtures used in automated synthesizers and biological assay preparation, reducing the need for sonication or heating that can lead to degradation.

Salt Selection Solubility Automated Synthesis

Recommended Application Scenarios for 1-[4-(Aminomethyl)phenyl]propan-1-one Hydrochloride (CAS 1803562-52-8) Based on Differential Evidence


Synthesis of Para-Substituted Factor Xa Inhibitor Libraries Requiring Correct Amine Vector Geometry

Based on the geometric requirement established in WO 1997/024118, this compound is the appropriate building block for preparing focused libraries of Factor Xa inhibitors. Use of the meta-isomer will produce compounds incapable of engaging the S1 pocket, wasting synthetic effort and potentially generating misleading SAR data [1]. The para-aminomethyl group ensures that the amine is positioned to form the critical salt bridge with Asp189 at the base of the S1 pocket after elaboration to the final amide or amidine pharmacophore.

Automated High-Throughput Amide Coupling in Medicinal Chemistry Campaigns

The hydrochloride salt form provides sufficient aqueous solubility (>10 mg/mL estimated) for dissolution in DMSO/water mixtures compatible with automated liquid handlers. Direct HATU-mediated coupling of the free amine (after in-line neutralization) enables rapid SAR exploration without the need for protecting group manipulation or transition-metal-catalyzed steps, reducing cycle time per library plate [1].

Benchmarking Novel Coagulation Factor Inhibitors Against the Aminomethylphenylpropanone Scaffold

For laboratories developing next-generation anticoagulants, this compound serves as a reference building block to construct the established Factor Xa pharmacophore. New candidate molecules can be directly compared for inhibitory potency against compounds derived from this intermediate, enabling head-to-head SAR evaluations within a published chemical series [1].

Solid-Phase Synthesis of Peptidomimetic Protease Inhibitors

The para-aminomethyl group is compatible with immobilization strategies via the amine handle (e.g., attachment to 2-chlorotrityl chloride resin), enabling solid-phase peptide synthesis (SPPS) of protease inhibitor sequences that require a C-terminal aryl ketone electrophile. The hydrochloride salt ensures efficient swelling and coupling in DMF-based SPPS protocols without the solubility issues associated with the free base [2].

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